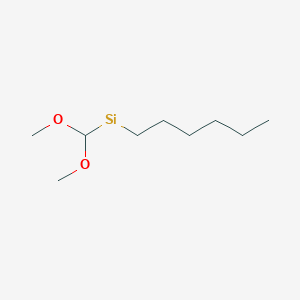
CID 78062977
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dimethoxymethyl)(hexyl)silane is an organosilicon compound with the chemical formula C9H22O2Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is characterized by the presence of two methoxy groups, one methyl group, and one hexyl group attached to a silicon atom. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethoxymethyl)(hexyl)silane typically involves the reaction of hexyltrichlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction proceeds as follows:
C6H13SiCl3+2CH3OH→C6H13Si(OCH3)2CH3+2HCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The product is then purified by distillation to obtain high-purity (Dimethoxymethyl)(hexyl)silane.
Industrial Production Methods
In industrial settings, the production of (Dimethoxymethyl)(hexyl)silane involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(Dimethoxymethyl)(hexyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted under anhydrous conditions to prevent side reactions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions. The reactions are carried out under controlled temperatures to ensure selective substitution.
Major Products
Oxidation: Silanols and siloxanes are the major products.
Reduction: Various silanes with different substituents are formed.
Substitution: Halosilanes or aminosilanes are the major products.
Aplicaciones Científicas De Investigación
(Dimethoxymethyl)(hexyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-carbon bonds. It is also used in the preparation of silane coupling agents and surface modifiers.
Biology: The compound is used in the modification of biomolecules and surfaces for biological applications. It is also used in the synthesis of biocompatible materials.
Medicine: (Dimethoxymethyl)(hexyl)silane is used in the development of drug delivery systems and medical devices. It is also used in the synthesis of pharmaceuticals and diagnostic agents.
Industry: The compound is used in the production of coatings, adhesives, and sealants. It is also used in the manufacture of electronic materials and components.
Mecanismo De Acción
The mechanism of action of (Dimethoxymethyl)(hexyl)silane involves the formation of silicon-carbon bonds through various chemical reactions. The compound can undergo hydrolysis to form silanols, which can then condense to form siloxanes. The presence of the hexyl group provides hydrophobic properties, making it useful in surface modification and the formation of hydrophobic coatings. The methoxy groups can be easily substituted with other functional groups, allowing for the customization of the compound for specific applications.
Comparación Con Compuestos Similares
(Dimethoxymethyl)(hexyl)silane can be compared with other similar compounds such as:
Dimethoxydimethylsilane: This compound has two methyl groups instead of a hexyl group, making it less hydrophobic.
Diethoxymethylsilane: This compound has ethoxy groups instead of methoxy groups, which can affect its reactivity and solubility.
Cyclohexyl(dimethoxy)methylsilane: This compound has a cyclohexyl group instead of a hexyl group, providing different steric and electronic properties.
The uniqueness of (Dimethoxymethyl)(hexyl)silane lies in its combination of methoxy, methyl, and hexyl groups, which provide a balance of reactivity, hydrophobicity, and steric properties, making it versatile for various applications.
Propiedades
Fórmula molecular |
C9H20O2Si |
|---|---|
Peso molecular |
188.34 g/mol |
InChI |
InChI=1S/C9H20O2Si/c1-4-5-6-7-8-12-9(10-2)11-3/h9H,4-8H2,1-3H3 |
Clave InChI |
LIHHXADVIWJGCI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si]C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



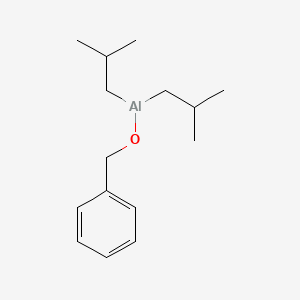
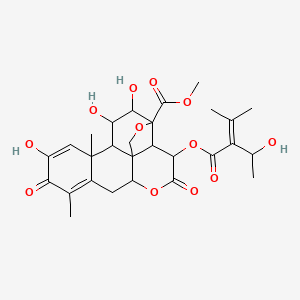
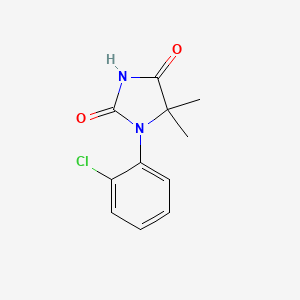
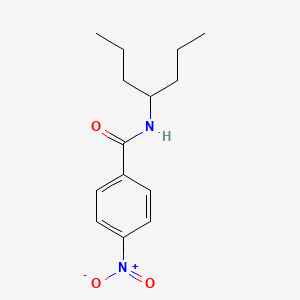
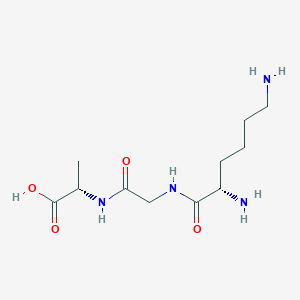
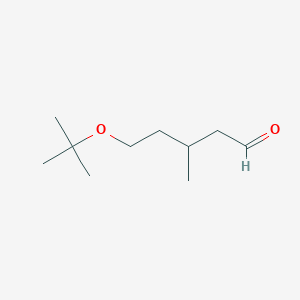
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline](/img/structure/B14654066.png)
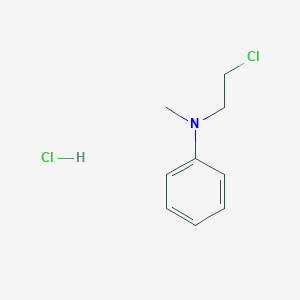

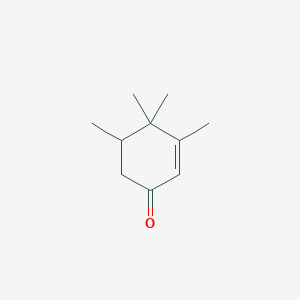
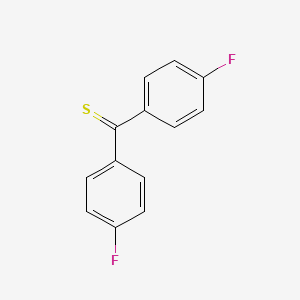
![3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide](/img/structure/B14654103.png)
